REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.C([Li])CCC.[Cl-].[CH3:14][O:15][CH2:16][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>O1CCCC1.CCCCCC>[CH3:14][O:15][CH:16]=[C:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
This was then cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue triturated with diethyl ether (10×)
|
Type
|
CUSTOM
|
Details
|
decanting the supernatant each time
|
Type
|
CUSTOM
|
Details
|
The combined supernatants were then evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (95:5 to 90:10)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |